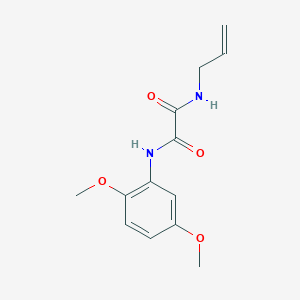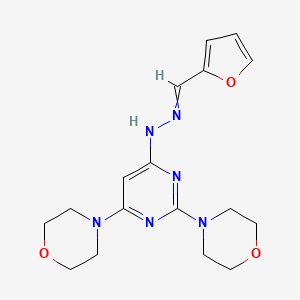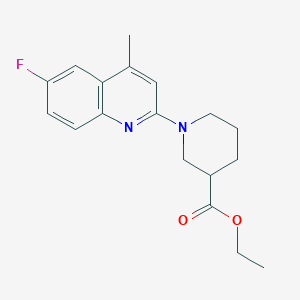![molecular formula C23H33N7 B3859455 4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE](/img/structure/B3859455.png)
4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE
Vue d'ensemble
Description
4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is a complex organic compound featuring a pyrimidine ring substituted with piperidine groups and a hydrazine linkage to a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE typically involves multi-step organic reactionsThe hydrazine linkage is then formed via condensation reactions, and finally, the dimethylaniline moiety is attached through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. These methods often utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to facilitate hydrogenation steps .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and aniline moieties.
Reduction: Reduction reactions can target the hydrazine linkage, potentially converting it to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and aniline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with catalysts such as Pt/C or palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperidine and pyrimidine moieties are particularly interesting for their interactions with biological targets .
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties. The hydrazine linkage is a key feature in many pharmacologically active compounds .
Industry
In industry, this compound is used in the synthesis of advanced polymers and materials with specific electronic or mechanical properties. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE involves its interaction with molecular targets such as enzymes or receptors. The piperidine groups can enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. The hydrazine linkage may act as a reactive site, facilitating covalent modifications of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidin-1-ylpyridine: Similar in structure but lacks the hydrazine and dimethylaniline moieties.
2-(Pyridin-2-yl)pyrimidine Derivatives: Share the pyrimidine core but differ in the substituents and overall structure.
Uniqueness
The uniqueness of 4-[(E)-{2-[2,6-BIS(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE lies in its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N7/c1-28(2)20-11-9-19(10-12-20)18-24-27-21-17-22(29-13-5-3-6-14-29)26-23(25-21)30-15-7-4-8-16-30/h9-12,17-18H,3-8,13-16H2,1-2H3,(H,25,26,27)/b24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDCAUIMWFGFPN-HKOYGPOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-phenylethyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3859394.png)
![[(E)-1-phenyl-2-(1-phenylbenzimidazol-2-yl)ethenyl] benzoate](/img/structure/B3859398.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B3859405.png)

![2-(4-chlorophenyl)-N-[(Z)-hexan-2-ylideneamino]-2-hydroxyacetamide](/img/structure/B3859415.png)
![N-(4-METHYLPHENYL)-N-({N'-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3859418.png)
![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-{4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-4-methylbenzene-1-sulfonamide](/img/structure/B3859430.png)





![ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859480.png)
